Ethyl 2-methyl-4,4,4-trifluorobutyrate

Description

The exact mass of the compound Ethyl 4,4,4-trifluoro-2-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate: A Technical Guide

Molecular Structure and Spectroscopic Overview

Ethyl 2-methyl-4,4,4-trifluorobutyrate is a fluorinated ester with key structural features that give rise to a distinct spectroscopic fingerprint. The presence of a trifluoromethyl (CF₃) group, a chiral center at the C2 position, and an ethyl ester moiety dictates the expected NMR chemical shifts and coupling constants, characteristic IR vibrational modes, and predictable mass spectrometry fragmentation patterns.

Molecular Structure

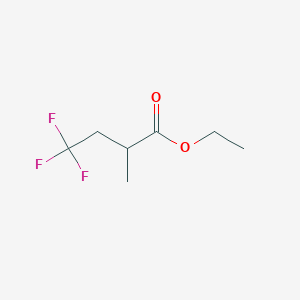

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR data. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby nuclei, a key principle in interpreting the spectra of fluorinated compounds.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂-CH₃ | 4.15 | Quartet (q) | JHH ≈ 7.1 | 2H |

| -CH(CH₃)- | 2.80 | Multiplet (m) | - | 1H |

| -CH₂-CF₃ | 2.55 | Multiplet (m) | - | 2H |

| -O-CH₂-CH₃ | 1.25 | Triplet (t) | JHH ≈ 7.1 | 3H |

| -CH(CH₃)- | 1.20 | Doublet (d) | JHH ≈ 7.0 | 3H |

Expert Interpretation:

-

Ethyl Ester Group: The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester. The quartet arises from the methylene (-O-CH₂ -) protons being split by the adjacent methyl protons, and the triplet from the methyl (-CH₃ ) protons being split by the methylene protons.

-

Aliphatic Protons: The protons on the butyrate backbone are more complex due to diastereotopicity and coupling to both protons and fluorine. The methine proton (-CH -) at C2 is expected to be a complex multiplet due to coupling with the adjacent methylene protons (C3) and the methyl group protons. The methylene protons (-CH₂ -) at C3 will also be a multiplet, split by the C2 methine proton and, crucially, by the three fluorine atoms at C4 (JHF coupling).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atoms attached to or near the fluorine atoms will exhibit splitting due to C-F coupling.

| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to JCF) |

| C =O | 172.0 | Singlet (s) |

| -C F₃ | 126.5 | Quartet (q), ¹JCF ≈ 277 Hz |

| -O-C H₂- | 61.0 | Singlet (s) |

| -C H(CH₃)- | 34.5 | Quartet (q), ³JCF ≈ 3 Hz |

| -C H₂-CF₃ | 31.0 | Quartet (q), ²JCF ≈ 30 Hz |

| -O-CH₂-C H₃ | 14.0 | Singlet (s) |

| -CH(C H₃)- | 16.0 | Singlet (s) |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum (~172 ppm) and should appear as a singlet.[2]

-

Trifluoromethyl Carbon: The -C F₃ carbon will be significantly influenced by the three attached fluorine atoms, appearing as a quartet with a large one-bond coupling constant (¹JCF) of approximately 277 Hz.

-

Fluorine Coupling: The C3 carbon (-C H₂-CF₃) will show a quartet due to a two-bond coupling (²JCF) of around 30 Hz. The C2 carbon (-C H-) will also likely show a smaller quartet due to a three-bond coupling (³JCF).[2]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[3][4]

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF ₃ | -65 to -75 | Triplet (t) | ³JFH ≈ 10 Hz |

Expert Interpretation:

-

The three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal.

-

This signal will be split into a triplet by the two adjacent protons on C3, with a typical three-bond F-H coupling constant of approximately 10 Hz. The chemical shift is predicted to be in the range of -65 to -75 ppm relative to a CFCl₃ standard.

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds.

-

Collect 1024 or more scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Use a spectral width of ~50 ppm centered around -70 ppm.

-

Collect 64-128 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum externally to a CFCl₃ standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl group and the C-F bonds.

Predicted IR Absorption Bands (Neat Film)

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2980-2850 | C-H (aliphatic stretch) | Medium |

| 1745 | C=O (ester stretch) | Strong |

| 1300-1100 | C-F (stretch) | Strong, Multiple Bands |

| 1250-1150 | C-O (ester stretch) | Strong |

Expert Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl stretch in an aliphatic ester.[5][6][7]

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. These are often some of the most intense peaks in the spectrum of a fluorinated compound.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methyl groups.[8]

-

C-O Stretch: A strong band for the ester C-O single bond stretch is expected in the 1250-1150 cm⁻¹ range.

IR Experimental Protocol

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a single drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Interpretation |

| 184 | [C₇H₁₁F₃O₂]⁺ | Molecular Ion (M⁺) |

| 169 | [M - CH₃]⁺ | Loss of the C2-methyl group |

| 139 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (α-cleavage) |

| 115 | [C₄H₆F₃]⁺ | |

| 87 | [CH(CH₃)COOCH₂CH₃]⁺ | Cleavage of C3-C4 bond |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Expert Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 184, corresponding to the molecular weight of the compound. This peak may be of low intensity.

-

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in an acylium ion at m/z 139. This is often a significant peak.[9][10][11]

-

Other Fragmentations: Loss of the methyl group at the C2 position would lead to a fragment at m/z 169. The presence of a strong peak at m/z 69 is a clear indicator of the trifluoromethyl group ([CF₃]⁺). A fragment at m/z 87 corresponds to the non-fluorinated portion of the ester following cleavage between C3 and C4.

MS Experimental Protocol

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a dilute solution of the sample (in a volatile solvent like dichloromethane) into the GC.

-

Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C) to separate the compound from any impurities.

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum plots relative abundance against the mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates the logical process of structure confirmation.

Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.

References

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]

-

Jana, N. K. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

Forster, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

LibreTexts. 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

PubChem. Ethyl 3-methyl-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. [Link]

-

Clark, J. Interpreting infra-red spectra. Chemguide. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

-

SpectraBase. ETHYL-(E)-4,4,4-TRIFLUORO-2-(TRIFLUOROMETHYL)-BUT-2-ENOATE. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Yeast Metabolome Database. Ethyl 2-methyl butanoate (YMDB01353). [Link]

-

PubChem. Ethyl 4,4,4-trifluoro-2-butynoate. National Center for Biotechnology Information. [Link]

-

NIST. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST WebBook. [Link]

-

SpectraBase. Ethyl 2-methylbutyrate. [Link]

-

SpectraBase. Ethyl 4,4,4-trifluoro-2-butynoate. [Link]

-

LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NIST. Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. [Link]

-

SpectraBase. 2-Ethyl-3-methylbuten-1. [Link]

-

SpectraBase. 2-Methyl-4-oxo-4-phenylbutanoic acid ethyl ester. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. tutorchase.com [tutorchase.com]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Chemical Reactivity of Trifluoromethylated Butyrate Esters

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the chemical reactivity of trifluoromethylated butyrate esters, a class of compounds that combines the versatile ester functional group with the powerful electronic influence of a CF₃ moiety. We will dissect the profound effects of the trifluoromethyl group on the ester's stability and reactivity, offering field-proven insights into key transformations including nucleophilic acyl substitution, hydrolysis, and reactions at adjacent carbon centers. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical underpinnings but also detailed, actionable experimental protocols and troubleshooting guidance.

The Trifluoromethyl Group: A Paradigm Shift in Molecular Properties

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the fluorine atoms, leading to a powerful inductive electron-withdrawing effect that fundamentally alters the electronic landscape of the entire molecule.[3]

Key Physicochemical Consequences:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism, which can increase a drug's half-life.[1][4]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][4][5]

-

Modulation of Acidity/Basicity: The inductive effect can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent functional groups.

-

Altered Reactivity: As this guide will detail, the electron-withdrawing nature of the CF₃ group dramatically influences the reactivity of the ester carbonyl, making it more susceptible to nucleophilic attack.[1]

The following diagram illustrates the logical flow from the CF₃ group's fundamental properties to its impact on drug design.

Caption: Influence of the CF₃ group on molecular properties and drug design.

Synthesis of Trifluoromethylated Butyrate Esters

Access to these valuable building blocks is critical. Synthesis strategies typically involve either constructing the carbon skeleton with the CF₃ group already in place or introducing it at a later stage. A common and commercially available example is Ethyl 4,4,4-trifluorobutyrate.[6][7] More complex derivatives, such as α-trifluoromethyl esters, require specialized methods.

One effective strategy is the α-trifluoromethylation of carboxylates. This can be achieved through various protocols, often involving the generation of an enolate followed by reaction with an electrophilic "CF₃⁺" source.[8]

Experimental Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed α-Trifluoromethylation

This protocol is adapted from the work of Besset, Poisson, and colleagues, providing access to α-trifluoromethyl esters from α-chloro aldehydes.[8] The causality behind this choice is the ability of the NHC catalyst to generate a key enolate intermediate under mild conditions, which then traps the electrophilic trifluoromethylating agent.

Materials:

-

α-Chloro aldehyde (1.0 mmol, 1.0 equiv)

-

Togni's Reagent II (1.1 mmol, 1.1 equiv)

-

NHC precatalyst (e.g., IPr·HCl) (0.1 mmol, 10 mol%)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 mmol, 1.2 equiv)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the NHC precatalyst, Togni's Reagent II, and the α-chloro aldehyde.

-

Add anhydrous DCM and anhydrous MeOH in a 4:1 ratio to achieve a 0.2 M concentration with respect to the aldehyde.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DBN in anhydrous DCM to the reaction mixture over 10 minutes. The DBN acts as a base to both generate the active NHC catalyst and facilitate the formation of the enolate.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired α-trifluoromethyl ester.

Core Reactivity: The Ester Carbonyl

The dominant feature of trifluoromethylated butyrate esters is the enhanced electrophilicity of the carbonyl carbon. The CF₃ group, particularly when at the α or β position, pulls electron density away from the ester, making it a prime target for nucleophiles.

Hydrolysis: A Double-Edged Sword

The presence of a trifluoromethyl group significantly accelerates the rate of ester hydrolysis under both acidic and basic conditions compared to their non-fluorinated counterparts.[9] This is a critical consideration for drug stability and prodrug design. The electron-withdrawing CF₃ group destabilizes the ester relative to the transition state for nucleophilic attack by water or hydroxide, thereby lowering the activation energy.

While the ester is susceptible to hydrolysis, the CF₃ group itself is remarkably stable. However, under forcing acidic conditions (e.g., fuming sulfuric acid), the CF₃ group can be hydrolyzed to a carboxylic acid.[10] This transformation proceeds through the protonation of fluorine atoms, leading to C-F bond cleavage and the formation of a difluorobenzylic-type carbocation intermediate.[10]

Nucleophilic Acyl Substitution: Synthesis of Trifluoromethyl Ketones

A synthetically powerful transformation is the reaction of trifluoromethylated esters with nucleophiles to form trifluoromethyl ketones (TFMKs). TFMKs are highly valuable in medicinal chemistry as they can act as transition-state mimics for enzyme inhibitors.[11] The reaction typically involves a strong nucleophile that adds to the ester carbonyl, followed by the elimination of the alkoxy group.

A common challenge is preventing double addition to the resulting ketone. However, methods using organometallic reagents or specialized trifluoromethylating agents have proven highly effective.

Caption: General mechanism for converting an ester to a trifluoromethyl ketone.

Experimental Protocol 2: Synthesis of a TFMK using Fluoroform (HCF₃)

This protocol is based on a straightforward method that utilizes the inexpensive greenhouse gas fluoroform as the CF₃ source.[11][12] The causality for the choice of reagents lies in the ability of a strong base like KHMDS to deprotonate the weakly acidic HCF₃, generating the nucleophilic CF₃⁻ anion in situ. Triglyme is used as a solvent to effectively solvate the potassium cation, enhancing the reactivity of the anion.[11]

Materials:

-

Methyl or Ethyl Butyrate Ester (1.0 mmol, 1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 mmol, 1.5 equiv)

-

Triglyme, anhydrous

-

Fluoroform (HCF₃) gas balloon or lecture bottle

-

Anhydrous Tetrahydrofuran (THF) for transfers

-

Argon gas supply

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum. Purge the system with argon.

-

Add the butyrate ester and anhydrous triglyme to the flask.

-

Cool the solution to -40 °C using an acetonitrile/dry ice bath.

-

In a separate flask under argon, dissolve the KHMDS in a minimal amount of anhydrous THF and transfer it via cannula to the reaction flask while maintaining the temperature at -40 °C.

-

Bubble HCF₃ gas through the solution for 15-20 minutes. A slow, steady stream is crucial. The reaction is often exothermic and must be kept cold.

-

Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC (staining may be required as products are often UV-inactive).

-

Self-Validating Quench: Carefully quench the reaction at -40 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. This step is critical as excess reactive base and intermediates are present.

-

Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude trifluoromethyl ketone by flash column chromatography.

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are scrupulously dry. KHMDS is highly moisture-sensitive. Ensure the HCF₃ bubbling is efficient.

-

Side Products: Incomplete reaction may leave starting material. Overly vigorous reaction or warming could lead to decomposition of the trifluoromethyl anion.

Reactivity at Carbons Adjacent to the Ester

The reactivity of the α- and β-carbons is also significantly influenced by the CF₃ group.

Reactions of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This compound is a particularly versatile building block as it contains a trifluoromethylated ketone and an ester, with a highly activated methylene group in between. This methylene is acidic and readily deprotonated, allowing it to participate in a wide range of C-C bond-forming reactions, such as condensations with aldehydes and Michael additions. For example, it reacts readily with arylidenemalononitriles in the presence of a base to form complex heterocyclic systems.[13]

Summary of Reactivity and Applications

The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated butyrate esters highly versatile intermediates.

| Reaction Type | Key Feature | Common Application |

| Nucleophilic Acyl Substitution | Highly electrophilic carbonyl | Synthesis of trifluoromethyl ketone (TFMK) enzyme inhibitors[11][12][14] |

| Hydrolysis | Accelerated rate vs. non-fluorinated analogues[9] | Consideration in prodrug design and stability studies |

| α-Carbon Chemistry | Enolate formation (if α-protons exist) | Synthesis of complex α-substituted fluorinated molecules |

| Building Block Synthesis | Use of compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate | Access to diverse fluorinated heterocycles for drug discovery[13] |

| Materials Science | Precursor for fluorinated polymers | Development of specialty polymers with enhanced chemical/thermal resistance[6] |

Conclusion and Future Outlook

Trifluoromethylated butyrate esters are not merely fluorinated analogues of their hydrocarbon counterparts; they are a distinct class of reagents with a unique and powerful reactivity profile. The strong electron-withdrawing nature of the CF₃ group activates the ester for nucleophilic attack while simultaneously enhancing the metabolic stability of the molecule. This duality makes them exceptionally valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][6] As synthetic methodologies for trifluoromethylation continue to advance, particularly those utilizing more economical and environmentally benign sources like fluoroform, the accessibility and application of these critical building blocks will undoubtedly expand, paving the way for the next generation of high-performance chemical entities.

References

- Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems - Benchchem.

- Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacet

- Technical Support Center: Trifluoromethyl

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.

- Synthesis of α-Trifluoromethyl Esters - ChemistryViews.

- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC.

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchG

- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

- Ethyl 4,4,4-trifluorobutyr

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed.

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutano

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Ethyl 4,4,4-trifluorobutyr

- Direct Preparation of Trifluoromethyl Ketones

- Alpha-trifluoromethylation of secondary and sterically hindered carboxyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 12. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Ethyl 2-methyl-4,4,4-trifluorobutyrate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methyl-4,4,4-trifluorobutyrate

Foreword: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When combined with other synthetically valuable motifs, such as the chiral center introduced by a methyl group, the resulting building block becomes a powerful tool for innovation. This guide provides an in-depth examination of this compound, a key intermediate whose physical properties are fundamental to its effective application in research and development. Understanding these core characteristics is not merely an academic exercise; it is essential for optimizing reaction conditions, ensuring purity, and ultimately, accelerating the path from synthesis to application.

Chemical Identity and Structural Overview

This compound is a fluorinated aliphatic ester. The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the alpha-methyl group creates a unique electronic and steric profile, making it a valuable precursor for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[3]

-

IUPAC Name: ethyl 4,4,4-trifluoro-2-methylbutanoate

-

Synonyms: Ethyl 2-methyl-4,4,4-trifluorobutanoate

-

CAS Number: 143484-00-8

-

Molecular Formula: C₇H₁₁F₃O₂

-

SMILES: CCOC(=O)C(C)CC(F)(F)F

-

InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N

Core Physicochemical Properties

The effective use of a chemical intermediate hinges on a precise understanding of its physical properties. These values dictate the conditions required for handling, reaction, purification, and storage. The properties of this compound are summarized below.

| Property | Value | Significance in Application | Source(s) |

| Molecular Weight | 184.16 g/mol | Essential for stoichiometric calculations in reaction design and for mass spectrometry analysis. | |

| Appearance | Liquid | Determines appropriate handling procedures and equipment (e.g., volumetric vs. gravimetric measurement). | |

| Boiling Point | 142-145 °C | A critical parameter for purification via distillation and for setting maximum reaction temperatures to avoid solvent loss. | |

| Purity | ≥95% | The purity level indicates the suitability for specific applications, with higher purity often required for pharmaceutical synthesis. |

Scientist's Insight: Leveraging Physical Properties in Practice

-

Boiling Point & Purification: A boiling point of 142-145 °C is sufficiently high to allow for a wide range of reaction temperatures without the need for high-pressure apparatus. More importantly, it is distinct enough from common solvents and potential impurities to enable effective purification by fractional distillation under atmospheric or reduced pressure. This is the primary method for achieving the high purity required for subsequent synthetic steps.

-

Molecular Weight & Characterization: The precise molecular weight of 184.16 g/mol is the foundational data point for mass spectrometry (MS). In a quality control setting, observing the correct molecular ion peak in an MS spectrum is the first-line confirmation of a successful synthesis.

Experimental Context: Synthesis and Verification

A protocol is only as reliable as its validation system. The synthesis of this compound must be followed by rigorous characterization to ensure the material's identity and purity, creating a self-validating workflow.

Conceptual Synthesis Pathway

While multiple specific routes exist, a common strategy for creating α-substituted esters involves the alkylation of an enolate. The synthesis of the target molecule can be conceptualized as a multi-step process that requires careful control of reaction conditions to ensure high yield and minimize side products.

Caption: Conceptual workflow for the synthesis and purification of the target ester.

Protocol: Identity and Purity Verification

To ensure the final product meets specifications, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each analysis provides orthogonal confirmation of the molecule's structure and purity.

Step 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To confirm molecular weight and assess purity.

-

Methodology:

-

Prepare a dilute solution of the final product in a volatile solvent (e.g., ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Run a temperature gradient program to separate the product from any residual solvents or impurities.

-

Analyze the resulting mass spectrum for the molecular ion peak (m/z = 184.16) and characteristic fragmentation patterns.

-

Integrate the GC chromatogram to determine the purity percentage.

-

-

Trustworthiness: MS provides direct evidence of the molecular weight, while GC separation gives a quantitative measure of purity.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise molecular structure and connectivity.

-

Methodology:

-

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signals: Look for signals corresponding to the ethyl ester group (a quartet and a triplet), the alpha-methyl group (a doublet), and the diastereotopic protons of the CH₂ group.

-

Expected ¹⁹F NMR Signals: A singlet or closely coupled multiplet corresponding to the CF₃ group.

-

-

Expertise: NMR is the gold standard for unambiguous structure elucidation. The chemical shifts, integration values, and coupling patterns of the protons and fluorine atoms provide a unique fingerprint of the molecule, confirming the exact arrangement of atoms.[4][5][6][7][8]

Step 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Methodology:

-

Acquire an IR spectrum of the neat liquid sample.

-

Identify the strong carbonyl (C=O) stretch of the ester functional group, typically around 1740 cm⁻¹.

-

Identify the C-F bond stretches, which are typically strong and appear in the 1100-1300 cm⁻¹ region.

-

-

Validation: FTIR provides rapid confirmation of the ester and trifluoromethyl groups, complementing the more detailed structural information from NMR.

Sources

An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutanoate (CAS 143484-00-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of Ethyl 2-methyl-4,4,4-trifluorobutanoate. Drawing upon established principles of organic chemistry and referencing available data on structurally related compounds, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this fluorinated ester in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Ethyl 2-methyl-4,4,4-trifluorobutanoate, identified by the CAS number 143484-00-8, is a fluorinated organic compound with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of approximately 184.16 g/mol .

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| CAS Number | 143484-00-8 |

| IUPAC Name | ethyl 4,4,4-trifluoro-2-methylbutanoate |

| Synonyms | Butanoic acid, 4,4,4-trifluoro-2-methyl-, ethyl ester; Ethyl 2-methyl-4,4,4-trifluorobutyrate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃O₂ | - |

| Molecular Weight | 184.16 g/mol | - |

| Boiling Point | 142-145 °C | [1] |

Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate

While specific, detailed synthetic protocols for Ethyl 2-methyl-4,4,4-trifluorobutanoate are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach via the Reformatsky reaction . This well-established organozinc-mediated reaction provides a reliable method for the formation of β-hydroxy esters, which can be subsequently deoxygenated to yield the target saturated ester.

Proposed Synthetic Pathway: The Reformatsky Reaction

The proposed synthesis involves the reaction of a trifluoromethyl ketone with an α-bromo ester in the presence of zinc metal.

Diagram 1: Proposed Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate via the Reformatsky Reaction

Sources

An In-Depth Technical Guide to the Stability and Storage of Fluorinated Butyrate Derivatives

For researchers, scientists, and drug development professionals, the integrity of chemical compounds is paramount. Fluorinated butyrate derivatives, a class of molecules with increasing significance in pharmaceuticals and materials science, present unique stability and storage challenges. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1][2] However, these same alterations can impact the compound's shelf-life and handling requirements. This guide provides a comprehensive overview of the core principles governing the stability of fluorinated butyrate derivatives, offering field-proven insights and detailed protocols to ensure their integrity from synthesis to application.

The Impact of Fluorination on Butyrate Derivative Stability: A Double-Edged Sword

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that often imparts significant thermal and metabolic stability to fluorinated compounds.[1] This stability is a key reason for the growing interest in fluorinated butyrate derivatives in drug discovery, where they can serve as important building blocks to enhance the biological activity and stability of resulting products.[3] However, the high electronegativity of fluorine can also render the molecule susceptible to specific degradation pathways. This creates a delicate balance that necessitates a thorough understanding of the compound's chemical and physical properties.

The stability of fluorinated compounds is not absolute and can be influenced by various factors. Despite the strength of the C-F bond, chemical instability and enzymatic action can lead to its cleavage.[4] This can result in the release of fluoride ions and the formation of potentially reactive metabolites, a critical consideration in pharmaceutical development.[4]

Key Factors Influencing the Stability of Fluorinated Butyrate Derivatives

Several environmental factors can significantly impact the stability of fluorinated butyrate derivatives during storage and handling. Understanding and controlling these factors are crucial for maintaining compound integrity.

2.1. Temperature:

Most fluorinated compounds are sensitive to heat and should be stored at low temperatures to prevent degradation. The ideal storage temperature can range from -20°C to 25°C, depending on the specific derivative's reactivity.[5] For highly reactive intermediates, storage at -20°C or below is often necessary to maintain stability.[5] Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA), can be employed to determine the thermal properties of these compounds and identify decomposition temperatures.[6]

2.2. Light:

Many fluorinated pharmaceutical intermediates are photosensitive and can degrade upon exposure to light, particularly UV light.[5] This photodegradation can lead to the formation of impurities and loss of potency. Therefore, it is essential to store these compounds in opaque containers or in a dark environment.[5] Amber glass bottles are particularly suitable for protecting photosensitive compounds from UV light.[5] Studies on the photodegradation of fluorinated acids have shown that photocatalysts can be used to break them down, highlighting their susceptibility to light-induced reactions.[7]

2.3. Moisture (Hydrolysis):

Moisture can have a detrimental effect on the stability of fluorinated butyrate derivatives, especially esters, which are susceptible to hydrolysis.[5] The presence of water can lead to the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the degree and position of fluorination. To prevent moisture absorption, these derivatives should be stored in a dry environment with low humidity, and the use of desiccants is recommended.[5] For particularly hygroscopic compounds, multi-layered packaging with moisture barriers, such as Mylar bags, may be necessary.

2.4. Air (Oxidation):

Some fluorinated compounds are sensitive to oxidation and can react with oxygen in the air.[5] To minimize exposure to air, it is recommended to store these compounds under an inert atmosphere, such as nitrogen or argon.[5] Airtight containers should be flushed with an inert gas before sealing to remove any residual oxygen.[5]

Common Degradation Pathways

Understanding the potential degradation pathways of fluorinated butyrate derivatives is crucial for developing appropriate storage strategies and analytical methods for stability testing.

3.1. Hydrolysis of Fluorinated Butyrate Esters:

As previously mentioned, hydrolysis is a primary degradation pathway for ester derivatives. The rate of hydrolysis can be significantly affected by the electronic effects of the fluorine substituents. Ab initio calculations suggest that fluorination, both in the acyl and alcohol portions of an ester, can significantly accelerate the hydrolysis rate compared to their non-substituted counterparts.[8]

3.2. Photodegradation:

Exposure to light can initiate photochemical reactions, leading to the degradation of the molecule. The specific degradation products will depend on the structure of the derivative and the wavelength of light. For example, the photohydrolytic degradation of some trifluoromethylated phenols has been shown to produce trifluoroacetic acid (TFA).[5]

3.3. Thermal Decomposition:

At elevated temperatures, fluorinated butyrate derivatives can undergo thermal decomposition. The decomposition products can vary depending on the compound and the atmosphere in which it is heated. For instance, the thermal decomposition of yttrium(III) butyrate dihydrate involves dehydration followed by conversion to a dioxycarbonate and finally to yttrium oxide, with the evolution of CO2 and a symmetrical ketone.[6]

Below is a conceptual diagram illustrating the primary degradation pathways for a generic fluorinated butyrate ester.

Caption: Primary degradation pathways for fluorinated butyrate esters.

Recommended Storage and Handling Protocols

To ensure the long-term stability of fluorinated butyrate derivatives, the following storage and handling protocols are recommended:

4.1. Storage Conditions:

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled low temperatures (-20°C to 4°C is often ideal).[5] | To minimize thermal degradation and slow down chemical reactions. |

| Light | Store in amber glass vials or other opaque containers in a dark location.[5] | To prevent photodegradation. |

| Moisture | Store in a desiccator or a dry, low-humidity environment. Use tightly sealed containers.[5] | To prevent hydrolysis of ester functionalities. |

| Atmosphere | For sensitive compounds, store under an inert atmosphere (e.g., Nitrogen, Argon).[5] | To prevent oxidation. |

| Container | Use chemically inert containers such as glass or high-quality, resistant plastics.[5] | To prevent reaction with or leaching from the container material. |

4.2. Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle fluorinated compounds with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work with volatile fluorinated compounds in a well-ventilated fume hood to avoid inhalation.

-

Inert Atmosphere: For highly sensitive compounds, use a glove box with an inert atmosphere for transfers and manipulations.

-

Labeling: Clearly label all containers with the chemical name, date of receipt/synthesis, and any specific storage requirements.

-

Inventory Management: Implement a "first-in, first-out" (FIFO) system to ensure that older stock is used first.

Analytical Methods for Stability Assessment

Regular analytical testing is essential to monitor the stability of fluorinated butyrate derivatives over time. Several powerful techniques can be employed for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[9] For fluorinated compounds, reversed-phase HPLC is often the method of choice. The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can provide unique selectivity and improved separation for fluorinated analytes.[10][11][12]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[13][14] It allows for the direct observation of fluorine-containing molecules and their degradation products without the need for separation or standards.[13] ¹⁹F NMR can be used to monitor the structural integrity of the compound and identify and quantify any fluorinated impurities that may form during storage.[5][15]

5.3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive method suitable for the analysis of volatile and semi-volatile fluorinated butyrate derivatives. It is particularly useful for quantifying short-chain fatty acids.[16][17] Derivatization may sometimes be necessary to improve the chromatographic properties of the analytes.[18][19]

5.4. Forced Degradation Studies:

Forced degradation, or stress testing, is a critical component of stability assessment, particularly in drug development.[20] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate degradation and identify potential degradation products and pathways.[21] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

The stability and proper storage of fluorinated butyrate derivatives are critical for ensuring their quality, efficacy, and safety in research and development. While the inherent strength of the C-F bond imparts a degree of stability, these compounds are not immune to degradation. A comprehensive understanding of the impact of temperature, light, moisture, and air, coupled with robust analytical monitoring, is essential for maintaining their integrity. By implementing the protocols and best practices outlined in this guide, researchers can confidently handle and store these valuable molecules, paving the way for their successful application in a wide range of scientific endeavors.

References

- How to store fluorinated pharmaceutical intermedi

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).

- Zhou, Y., et al. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- Vervoort, J., et al. (2000).

- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Tracing PFAS to the Source - The Analytical Scientist.

- A, S., & P, K. (2018).

- Ethyl 4,4,4-trifluorobutyr

- Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed.

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. (2025, July 8).

- Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump | Request PDF - ResearchG

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J. (2024, June 25).

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).

- Singh, R., & Rehman, Z. (2016).

- Kamberi, M., & Tsutsumi, K.

- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (2025, December 29).

- Key, B. D., et al. (1997).

- Ethyl 4,4,4-Trifluorobutyr

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchG

- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchG

- Xu, J., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed.

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern

- Pereira, L., et al.

- Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022, December 23).

- Ethyl 4,4,4-trifluorobutyr

- UBT International Conference: Application of Fluorinated g-C₃N₄ Photocatalysts for the Degradation of Organic Contaminants in Food Processing Wastew

- Ren, H., & Zhang, W. (2014).

- Thermal decomposition of yttrium(III)

- Analytical Techniques In Stability Testing - Separ

- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC - PubMed Central. (2022, June 7).

- Bihan, D., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Research journals - PLOS.

- An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ioniz

- Bihan, D., et al. (2019). Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry | Analytical Chemistry | ChemRxiv | Cambridge Open Engage.

- Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - NIH. (2021, April 6).

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitr

- Implications of butyrate and its derivatives for gut health and animal production - PubMed.

- Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver - Semantic Scholar. (2020, September 14).

- Biodegradation of fluorinated environmental pollutants under aerobic conditions | News articles | University of Groningen. (2010, June 28).

- Photochemical Degradation of Some Halogenated Anesthetics in Air - MDPI. (2024, December 12).

- Microbial production of butyl butyrate, a flavor and fragrance compound - PubMed. (2019, January 18).

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New stable butyrate derivatives alter proliferation and differentiation in human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.plos.org [journals.plos.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. biopharminternational.com [biopharminternational.com]

- 21. greenpharmacy.info [greenpharmacy.info]

An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutyrate: Synthesis, Properties, and Applications

Abstract

Ethyl 2-methyl-4,4,4-trifluorobutyrate, a chiral fluorinated ester, represents a class of valuable building blocks in modern synthetic chemistry. The strategic introduction of a trifluoromethyl group (CF3) alongside a stereogenic center offers a unique combination of properties that are highly sought after in the development of advanced pharmaceuticals and agrochemicals. The CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules, while the chiral methyl group allows for precise three-dimensional arrangements critical for target engagement. This guide provides a comprehensive overview of the historical context, key synthetic methodologies, physicochemical and spectroscopic properties, and the emerging applications of this versatile compound, tailored for researchers and professionals in drug discovery and chemical development.

Introduction and Historical Context

The journey into the world of fluorinated organic compounds gained significant momentum in the mid-20th century, driven by the unique and often dramatic influence of fluorine on molecular properties. The trifluoromethyl group, in particular, has become a cornerstone in medicinal chemistry, often referred to as a "super-substituent." Its strong electron-withdrawing nature and steric bulk can profoundly alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule.

While the precise first synthesis of this compound is not prominently documented in a singular, seminal publication, its development can be understood as a logical progression from the synthesis of simpler fluorinated esters. The foundational chemistry for creating such molecules was built upon classic organic reactions adapted for the nuances of fluorinated reagents. The exploration of related compounds, such as ethyl 4,4,4-trifluorobutyrate and other fluorinated β-ketoesters, paved the way for the synthesis of more complex, chiral variants like the title compound. The emergence of this specific molecule, identified by its CAS number 143484-00-8, was driven by the increasing demand for chiral, fluorinated building blocks for creating more sophisticated and effective chemical entities in the life sciences.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are the most logical and field-proven synthetic strategies.

Pathway A: Conjugate Addition to a Trifluoromethylated Crotonate

A highly effective and convergent approach involves the 1,4-conjugate addition (or Michael addition) of a methyl nucleophile to an α,β-unsaturated ester, followed by hydrogenation. This method offers excellent control over the introduction of the key structural elements.

Workflow Diagram: Conjugate Addition Pathway

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol: Conjugate Addition and Hydrogenation

-

Preparation of the Nucleophile: A methyl Grignard reagent (e.g., methylmagnesium bromide in THF) is prepared or obtained commercially. For enhanced 1,4-selectivity and to minimize 1,2-addition to the ester carbonyl, a Gilman reagent (lithium dimethylcuprate) can be prepared in situ by treating methyllithium with copper(I) iodide at low temperature (-78 °C) in THF.

-

Conjugate Addition: The α,β-unsaturated ester, ethyl 4,4,4-trifluorocrotonate, is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). The prepared methyl nucleophile is added dropwise to the solution. The reaction progress is monitored by TLC or GC-MS.

-

Causality: The use of low temperatures is critical to control the reactivity of the organometallic reagent and to enhance the selectivity of the 1,4-addition over the competing 1,2-addition. The trifluoromethyl group's strong electron-withdrawing effect makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

-

-

Work-up and Isolation of Intermediate: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-methyl-4,4,4-trifluorocrotonate.

-

Catalytic Hydrogenation: The crude unsaturated ester is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring until the reaction is complete (monitored by the disappearance of the starting material).

-

Final Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure this compound.

Pathway B: Reformatsky-type Reaction

An alternative and classic approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.

Workflow Diagram: Reformatsky Reaction Pathway

Caption: A three-step synthetic workflow via a Reformatsky-type reaction.

Experimental Protocol: Reformatsky Reaction

-

Activation of Zinc: Zinc dust or granules are activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum. This removes surface oxides and enhances reactivity.

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a suitable solvent (e.g., anhydrous THF or a mixture of benzene and ether).

-

Formation of the Reformatsky Reagent: A solution of ethyl 2-bromopropionate and trifluoroacetaldehyde (or its more stable ethyl hemiacetal) in the reaction solvent is added dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction. The reaction is often exothermic and may require gentle heating to maintain a steady reflux.

-

Trustworthiness: This is a self-validating system as the formation of the organozinc reagent is the key step, which then reacts in situ. The progress can be monitored by the consumption of the zinc metal.

-

-

Hydrolysis and Work-up: After the reactants are consumed, the mixture is cooled, and the reaction is quenched by the addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Dehydration and Reduction: The resulting crude β-hydroxy ester can be dehydrated to the crotonate under acidic conditions and then hydrogenated as described in Pathway A to yield the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application and characterization.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 143484-00-8 |

| Molecular Formula | C₇H₁₁F₃O₂ |

| Molecular Weight | 184.16 g/mol |

| Boiling Point | 142-145 °C |

| Appearance | Colorless liquid |

| Purity | Typically >95% |

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific compound is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Ester Group: A quartet at approximately 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet at around 1.2-1.3 ppm (3H, -O-CH₂-CH₃).

-

α-Methyl Group: A doublet at approximately 1.2-1.4 ppm (3H, -CH(CH₃)-).

-

α-Proton: A multiplet (likely a double quartet or more complex) around 2.7-2.9 ppm (1H, -CH(CH₃)-).

-

β-Methylene Group: A complex multiplet around 2.3-2.5 ppm (2H, -CH₂-CF₃), showing coupling to both the α-proton and the fluorine atoms.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of 170-175 ppm.

-

Trifluoromethyl Carbon: A quartet around 125-128 ppm due to coupling with the three fluorine atoms.

-

-O-CH₂- Carbon: A signal around 60-62 ppm.

-

α-Carbon (-CH(CH₃)-): A signal around 35-40 ppm.

-

β-Carbon (-CH₂-CF₃): A quartet around 30-35 ppm due to C-F coupling.

-

Methyl Carbons: Signals for the α-methyl and the ethyl-ester methyl will appear in the upfield region, typically between 10-20 ppm.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal, likely a triplet, around -60 to -70 ppm (relative to CFCl₃), due to coupling with the adjacent methylene protons.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band for the C=O (ester) stretch at approximately 1740-1760 cm⁻¹.

-

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z = 184.

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the ethyl group (-C₂H₅, m/z = 29), and fragments containing the trifluoromethyl group.

-

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: The introduction of a trifluoromethyl group can block metabolic oxidation at or near the site of fluorination, leading to improved drug half-life. The chiral center allows for the synthesis of enantiomerically pure drugs, which is often a requirement for modern therapeutics to ensure target specificity and reduce off-target effects. This building block is particularly suited for creating novel analogs of existing drugs to enhance their properties.

-

Agrochemicals: Similar to pharmaceuticals, the metabolic stability and altered lipophilicity imparted by the trifluoromethyl group are highly desirable in the design of new pesticides and herbicides. These properties can lead to increased potency, better soil and plant uptake, and a more favorable environmental profile.

-

Materials Science: Fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. This ester could serve as a monomer or an additive in the synthesis of specialty polymers and materials with tailored properties.

Conclusion

This compound stands as a testament to the strategic value of incorporating fluorine and chirality into molecular design. While its own discovery is subtly woven into the broader history of organofluorine chemistry, its utility is clear. The synthetic pathways outlined in this guide, rooted in fundamental organic reactions, provide reliable methods for its preparation. As the demand for more sophisticated and effective chemical agents continues to grow, the role of versatile and strategically designed building blocks like this compound in enabling innovation in drug discovery, agrochemistry, and materials science will undoubtedly expand.

References

A Senior Application Scientist's Guide to the Commercial Sourcing and Application of Ethyl 2-methyl-4,4,4-trifluorobutyrate for Advanced Research

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties. Fluorination can profoundly influence a compound's metabolic stability, bioavailability, binding affinity, and lipophilicity. Among the vast arsenal of fluorinated synthons, Ethyl 2-methyl-4,4,4-trifluorobutyrate has emerged as a versatile and valuable building block. The presence of a trifluoromethyl (CF₃) group, a chiral center, and an ester functionality makes it a precursor for a diverse range of complex molecular architectures.

This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of this compound, focusing on its commercial availability, practical handling protocols, quality control, and a representative application workflow. The insights provided herein are curated from extensive field experience to bridge the gap between sourcing a chemical and its successful integration into a research pipeline.

Physicochemical Profile and Identification

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a colorless liquid distinguished by the powerful electron-withdrawing nature of its terminal CF₃ group, which significantly influences the reactivity of the entire molecule.

Below is a summary of its key identifiers and properties. It is crucial for researchers to note a potential ambiguity in CAS numbers in commercial listings; while 143484-00-8 is frequently used by major suppliers like Sigma-Aldrich, the number 136564-76-6 also appears for the same chemical structure.[1][2][3][4] Always verify the structure and specifications via the supplier's Certificate of Analysis (COA).

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3][4] |

| Synonym(s) | Ethyl 4,4,4-trifluoro-2-methylbutanoate | [4] |

| CAS Number | 143484-00-8 (Primary), 136564-76-6 (Also seen) | [1][2][3][4] |

| Molecular Formula | C₇H₁₁F₃O₂ | [1][3] |

| Molecular Weight | 184.16 g/mol | [3][4] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 142-145 °C | [4] |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | ANNZGOFOWCNVBU-UHFFFAOYSA-N | [4] |

Commercial Availability and Sourcing for Research

This compound is readily available from several major chemical suppliers that cater to the research and development sector. When selecting a supplier, researchers should prioritize the availability of comprehensive documentation, including a detailed Certificate of Analysis (COA) and a Safety Data Sheet (SDS).

| Supplier | Catalog Number Example | Typical Purity | Common Research Quantities | Documentation Availability |

| Sigma-Aldrich | MAT047022166 | 95% | Inquire | COA, COO, SDS |

| SynQuest Labs | 2123-3-27 | Not specified | Inquire | SDS |

| Alachem Co. | 6U1N15 | Not specified | R&D to Industrial | COA, SDS, ROS, MOA |

| ChemicalBook | CB13318220 | For R&D use | Inquire | SDS |

Expert Insight: For initial small-scale studies (milligram to gram scale), purity of ≥95% is generally acceptable. However, for late-stage development, GMP-grade material may be required. Always request a lot-specific COA to verify purity and identify potential impurities that could interfere with your specific application. The availability of a Route of Synthesis (ROS) and Method of Analysis (MOA) from suppliers like Alachem can be invaluable for regulatory submissions or process scale-up.[3]

Applications in Research and Development

The utility of this compound stems from its trifluoromethyl group. This moiety is a well-known bioisostere for other groups (e.g., isopropyl) and can dramatically improve a drug candidate's profile.

-

Pharmaceutical Synthesis: The CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes).[6] Its introduction can also increase binding affinity to target proteins and improve membrane permeability. This ester is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[5][7]

-

Agrochemical Development: Similar to pharmaceuticals, the compound is used to create novel pesticides and herbicides where enhanced stability and biological activity are desired.[5][7]

-

Materials Science: It serves as a building block for specialty fluorinated polymers and coatings, imparting properties like enhanced chemical resistance and durability.[5]

The ester functionality provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to the alcohol, allowing for its versatile incorporation into larger, more complex molecules.

Laboratory Handling, Storage, and Safety Protocols

As a fluorinated organic ester, this compound requires careful handling to ensure user safety and maintain chemical integrity.[6] It is classified as a flammable liquid and can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with appropriate engineering controls and PPE.

-

Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a full-face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber). Nitrile may be suitable for incidental contact but check the manufacturer's compatibility chart.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

Storage Protocol

Improper storage is a common source of reagent degradation and laboratory incidents.

-

Segregation: Store away from incompatible materials, including strong acids, strong bases, strong reducing agents, and oxidizers.[8][9]

-